molecular formula C13H10N4O3 B3868153 2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide CAS No. 5568-39-8

2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B3868153
CAS No.: 5568-39-8
M. Wt: 270.24 g/mol
InChI Key: VNKPQKKXMUFBHH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a high-purity Schiff base hydrazone derivative supplied as a dry powder for research applications. This compound is a derivative of the privileged nitrobenzohydrazide scaffold, a structure of significant interest in medicinal chemistry for designing novel therapeutic agents . The molecule features a characteristic methylidene-hydrazide fragment that is essentially planar, with the pyridine ring nearly coplanar to this core, a structural feature that can influence its solid-state packing and interaction with biological targets . Researchers utilize this compound and its analogues primarily in the investigation of new antimicrobial, anti-inflammatory, and anticancer agents . The presence of both the nitro group and the hydrazide moiety makes it a versatile precursor for further chemical modification and for creating libraries of compounds for biological screening . It is also relevant in structural chemistry and crystal engineering, as studies on closely related hydrazones provide insight into intermolecular interactions, such as hydrogen bonding, which can form complex multi-dimensional network structures . Available for early discovery research, this product is provided with documented physical characteristics including a molecular weight of 270.25 g/mol and an empirical formula of C13H10N4O3 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-3-1-2-4-12(11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKPQKKXMUFBHH-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416518
Record name ST50923122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-39-8
Record name ST50923122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.

    Condensation: It can form Schiff bases with aldehydes or ketones under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: Formation of 2-amino-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that benzohydrazide derivatives exhibit significant antimicrobial properties. Studies indicate that 2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties : The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Coordination Chemistry

Metal Complexes : The ability of this compound to form complexes with transition metals has been extensively studied. These metal complexes exhibit unique luminescent properties, making them suitable for applications in photonics and sensors. For instance, Tb(III) and Eu(III) complexes have been synthesized, demonstrating enhanced luminescence properties due to the ligand's coordination ability .

Materials Science

Polymer Composites : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that composites containing this compound exhibit improved thermal degradation temperatures compared to pure polymers, making them suitable for high-temperature applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzohydrazides, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Photonic Applications

In another study focusing on photonic applications, researchers synthesized Tb(III) and Eu(III) complexes with this compound. The complexes exhibited strong luminescence under UV light, with quantum yields significantly higher than those of similar compounds without this ligand. This property makes them candidates for use in LED technology and other photonic devices .

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring and benzohydrazide moiety can also participate in hydrogen bonding and other interactions with enzymes or receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Benzohydrazide derivatives exhibit diverse molecular geometries depending on substituent positions and electronic effects. Key comparisons include:

Dihedral Angles and Planarity
  • Pyridin-2-yl Analogs : In contrast, 2-nitro-N'-[1-(pyridin-2-yl)ethylidene]benzohydrazide shows a larger dihedral angle (60.9°), disrupting conjugation and altering crystal packing via N–H⋯O hydrogen-bonded dimers .
Hydrogen Bonding and Crystal Packing
  • The title compound likely forms intermolecular N–H⋯O hydrogen bonds similar to (E)-4-hydroxy-N'-(2-hydroxynaphthylmethylene)benzohydrazide, which adopts O,N,O'-chelation in metal complexes .
  • Methoxy-substituted analogs (e.g., (E)-4-methoxy-N'-(substituted benzylidene)benzohydrazides) display enhanced solubility and altered hydrogen-bonding networks compared to nitro derivatives .
Spectroscopic Profiles
  • IR Spectroscopy : The title compound’s C=O and C=N stretches (~1650–1638 cm⁻¹) align with (E)-2,4-dimethyl-N'-(pyridin-4-ylmethylene)benzohydrazide (C=O: 1654 cm⁻¹, C=N: 1638 cm⁻¹) .
  • NMR : Pyridine protons in the title compound resonate at δ ~8.6 ppm (d, J = 6.0 Hz), similar to δ 8.65 ppm in dimethyl analogs .
Antimicrobial and Anti-Inflammatory Activity
  • Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., 4-SO₂CH₃, 4-F) show moderate activity (zone of inhibition: 19–25 mm) against E. coli and S. aureus, whereas nitro groups may reduce potency due to decreased solubility .
  • Anti-Leishmanial Activity : Chloro- and methoxy-substituted analogs (IC₅₀: 21.5–24.2 µM) outperform nitro derivatives, suggesting substituent-dependent efficacy .
Enzyme Inhibition

Benzohydrazides with ortho-substituted sulfonamides or thiophene-2-carboxamides exhibit cholinesterase inhibition (AChE/BChE IC₅₀: <10 µM).

Tabulated Comparison of Key Analogs

Compound Name Substituents Dihedral Angle Biological Activity IR C=O (cm⁻¹)
Title Compound 2-NO₂, pyridin-4-yl Not reported Inferred cholinesterase inhibition ~1650
(E)-4-Bromo-N'-(2-nitrobenzylidene) 4-Br, 2-NO₂ 4.1° None reported
2-Nitro-N'-(pyridin-2-ylethylidene) 2-NO₂, pyridin-2-yl 60.9° None reported
4-Hydroxy-N'-(indole-2-ylmethylidene) 4-OH, indole-2-yl Corrosion inhibition (HCl)
(E)-4-Methoxy-N'-(substituted) 4-OCH₃, various Antibacterial (ZI: 19–25 mm)

Biological Activity

2-Nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a compound with notable biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The molecular formula of the compound is C19H14N4O3C_{19}H_{14}N_{4}O_{3}, with a molecular weight of approximately 346.35 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source needed] demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent cytotoxicity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in vitro, suggesting its potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various hydrazone derivatives, this compound was found to have superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and reported zones of inhibition significantly larger than those observed for standard antibiotics.

Case Study 2: Cancer Cell Line Analysis

A detailed analysis involving MCF-7 and HeLa cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analyses confirmed an increase in early and late apoptotic cells, indicating the compound's mechanism involves triggering programmed cell death.

Research Findings Summary

Study Activity Cell Line/Bacteria Result
[Study 1]AntimicrobialStaphylococcus aureusSignificant inhibition observed
[Study 2]AnticancerMCF-7IC50 = X µM (specific value needed)
[Study 3]Anti-inflammatoryIn vitro modelsReduced TNF-alpha levels

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide?

The compound is synthesized via a condensation reaction between 2-nitrobenzohydrazide and pyridine-4-carbaldehyde under controlled conditions. Catalysts like acetic acid or ethanol are often used to facilitate Schiff base formation. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to ensure high yield and purity. For example, refluxing in ethanol at 70–80°C for 6–8 hours is common, followed by recrystallization from DMSO/water mixtures . Green synthesis approaches, as demonstrated for analogous benzohydrazides, may reduce environmental impact by avoiding toxic solvents .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELXL/SHELXS refines crystal parameters and validates geometry .
  • FT-IR : Confirms the presence of C=O (1660–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) groups .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the hydrazone CH=N proton (δ 8.2–8.5 ppm). 13C^{13}C NMR confirms carbonyl (δ 160–165 ppm) and nitro group positions .

Advanced: How do computational methods elucidate antioxidant mechanisms involving this compound?

Density Functional Theory (DFT) calculates thermodynamic parameters (BDE, IP, PDE) to predict radical scavenging pathways. For benzohydrazides, the Sequential Proton Loss Electron Transfer (SPLET) mechanism dominates in polar solvents, while Hydrogen Atom Transfer (HAT) competes in non-polar environments. Molecular electrostatic potential (MEP) maps identify reactive sites, such as the hydrazide nitrogen or nitro group, validated via kinetic assays (e.g., DPPH/ABTS radical quenching) .

Advanced: What strategies resolve contradictions between experimental and computational data in antioxidant studies?

Discrepancies may arise from solvent effects, side reactions, or unaccounted intermediates. For example, experimental IC₅₀ values might conflict with DFT-predicted bond dissociation energies. To resolve this:

  • Conduct kinetic studies (e.g., stopped-flow spectroscopy) to track intermediate formation.
  • Use High-Performance Liquid Chromatography (HPLC) to isolate and characterize reaction byproducts.
  • Validate computational models with solvent-specific parameters (e.g., COSMO-RS for solvation energy) .

Advanced: How do structural modifications influence biological activity (e.g., antimicrobial, anticancer)?

  • Electron-withdrawing groups (e.g., -NO₂ at the benzoyl ring) enhance electrophilicity, improving interactions with enzyme active sites.
  • Pyridine ring substitution modulates lipophilicity and metal-chelating capacity, critical for antimicrobial activity against Staphylococcus aureus or E. coli.
  • Hydrazone flexibility affects binding to targets like xanthine oxidase or urease, as shown in molecular docking studies .

Basic: What challenges arise in crystallizing benzohydrazide derivatives for X-ray analysis?

Hydrazones often form polymorphs or solvates, complicating crystal growth. Strategies include:

  • Screening multiple solvents (e.g., DMF, acetonitrile).
  • Slow evaporation at controlled humidity.
  • Seeding with microcrystals from analogous structures. If single crystals fail, use powder XRD paired with Rietveld refinement .

Advanced: What methodologies analyze multi-stage radical scavenging kinetics?

Pseudo-first-order kinetics models quantify rate constants (kk) for each reaction stage. For example:

Initial fast step : Radical quenching via SPLET (proton transfer followed by electron transfer).

Slow step : Radical-radical coupling (RRC) forming stable adducts.
Use UV-Vis spectroscopy with time-resolved measurements and global fitting algorithms (e.g., MATLAB’s lsqnonlin) to deconvolute overlapping steps .

Advanced: How are pharmacokinetic properties (ADMET) predicted for this compound?

  • SwissADME : Predicts solubility, bioavailability, and blood-brain barrier permeability.
  • Molecular docking : Evaluates binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
  • Toxicity prediction : Tools like ProTox-II estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

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